

An In-depth Technical Guide to 4-Methyl-1-penten-3-ol

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Compound of Interest

Compound Name: 4-Methyl-1-penten-3-OL

Cat. No.: B1294646

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Molecular Formula: C₆H₁₂O

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of **4-Methyl-1-penten-3-ol** (CAS No: 4798-45-2), a secondary allylic alcohol. The document details its physicochemical properties, spectroscopic data, a representative synthetic protocol, and discusses its potential relevance in the broader context of medicinal chemistry and drug development based on its structural features. While specific biological activities and direct applications in drug development for this particular molecule are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in its potential use as a chemical building block or for further investigation.

Physicochemical and Spectroscopic Data

The properties of **4-Methyl-1-penten-3-ol** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C6H12O	[1][2]
Molecular Weight	100.16 g/mol	[1]
IUPAC Name	4-methylpent-1-en-3-ol	[1]
CAS Number	4798-45-2	[1][2]
Density	~0.849 g/mL (estimate)	
Boiling Point	~152.6 °C (estimate)	
Melting Point	~22.5 °C (estimate)	
Water Solubility	29.69 g/L at 25 °C	[3]
SMILES	<chem>CC(C)C(C=C)O</chem>	[1]
InChIKey	SZKVYEHTIWILMA- UHFFFAOYSA-N	[1][2]

Spectroscopic Data Summary

Spectroscopic analysis is critical for the verification of the structure and purity of **4-Methyl-1-penten-3-ol**.

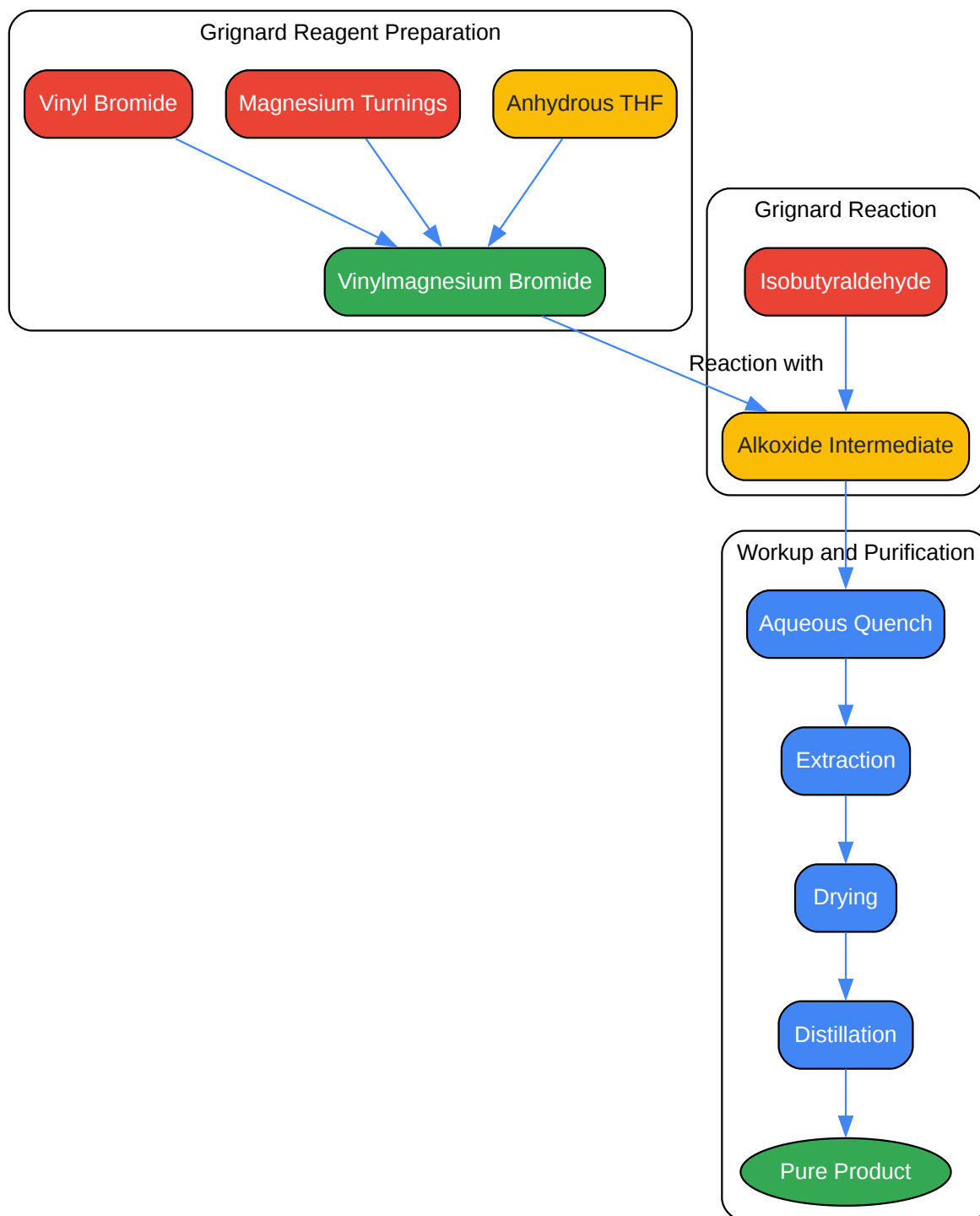
Spectrum Type	Availability / Key Features	Reference(s)
¹ H NMR	Data available from various sources.	[1]
¹³ C NMR	Data available from various sources.	[1]
Infrared (IR)	Spectra available, showing characteristic O-H and C=C stretches.	[1][4]
Mass Spectrometry (MS)	Electron ionization mass spectra are available. Molecular ion peak at m/z 100.	[2][4]

Synthesis and Experimental Protocols

The most common and direct method for synthesizing **4-Methyl-1-penten-3-ol** is the Grignard reaction. This involves the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde.

General Synthesis Workflow

The logical flow for the synthesis and purification of **4-Methyl-1-penten-3-ol** is outlined below.



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Caption: Synthesis workflow for **4-Methyl-1-penten-3-ol** via Grignard reaction.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of **4-Methyl-1-penten-3-ol** from isobutyraldehyde and vinylmagnesium bromide.

Materials:

- Magnesium turnings
- Vinyl bromide
- Isobutyraldehyde (2-methylpropanal)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Iodine crystal (as initiator)

Equipment:

- Three-neck round-bottom flask, oven-dried
- Reflux condenser and dropping funnel, oven-dried
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (Nitrogen or Argon)
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Preparation of Vinylmagnesium Bromide:
 - Place magnesium turnings in the three-neck flask under an inert atmosphere.
 - Add a small crystal of iodine.
 - Add a solution of vinyl bromide in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of Grignard reagent formation.^[5]
 - Once initiated, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Grignard Reaction:
 - Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.
 - Add a solution of isobutyraldehyde in anhydrous THF dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Workup and Purification:
 - Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers and wash with brine.

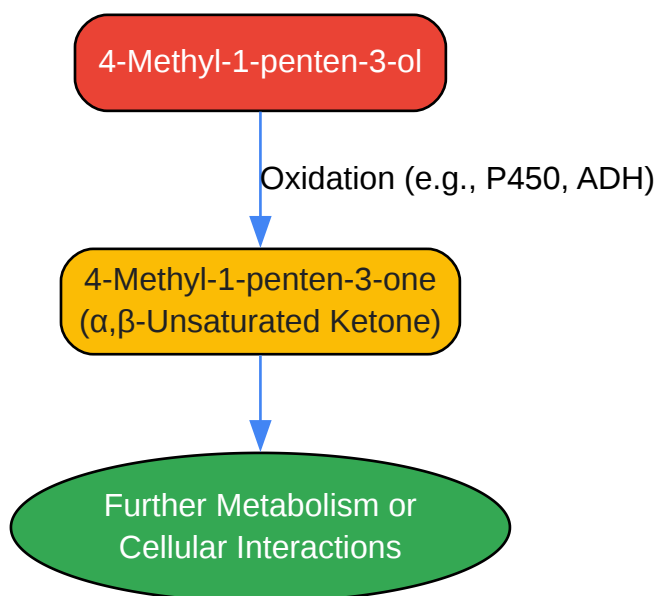
- Dry the combined organic phase over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator.
- Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure **4-Methyl-1-penten-3-ol**.

Biological Activity and Potential in Drug Development

While specific studies on the biological activity of **4-Methyl-1-penten-3-ol** are limited, its chemical class as an allylic alcohol provides a basis for discussing its potential metabolic fate and pharmacological relevance.

Metabolism of Allylic Alcohols

Allylic alcohols can undergo several metabolic transformations in biological systems. A primary pathway involves oxidation catalyzed by enzymes such as cytochrome P450 and alcohol dehydrogenases.[6] This can lead to the formation of α,β -unsaturated aldehydes or ketones, which are often reactive species.



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Caption: Potential metabolic oxidation of **4-Methyl-1-penten-3-ol**.

The oxidation of allylic alcohols is a known metabolic route. For instance, the oxidation of cyclohex-2-en-1-ol by P450 isoenzymes leads exclusively to the corresponding α,β -unsaturated ketone.[6] Such metabolic activation can be a critical consideration in drug development, as the resulting metabolites may have different efficacy or toxicity profiles.

Relevance in Medicinal Chemistry

The structural motifs within **4-Methyl-1-penten-3-ol** are relevant in medicinal chemistry:

- **Allylic Alcohol Moiety:** This functional group can participate in various biological interactions and can be a precursor for other functional groups in synthetic chemistry. Some compounds containing this moiety have shown biological activities, including anticonvulsant properties.[7]
- **Methyl Group:** The presence of a methyl group can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability. It can also influence binding affinity to biological targets through hydrophobic interactions.
- **Chiral Center:** The C3 carbon is a chiral center, meaning **4-Methyl-1-penten-3-ol** exists as a pair of enantiomers. In drug development, it is crucial to separate and evaluate the biological activity of individual enantiomers, as they often exhibit different pharmacological and toxicological properties.

Although no direct use of **4-Methyl-1-penten-3-ol** in drug design has been reported, its isomer, 4-Methyl-3-penten-1-ol, has been used in the synthesis of complex heterocyclic structures like tetrahydrofuro[3,2-c]benzothiopyran.[8][9] This highlights the utility of such C6 backbones as versatile scaffolds in organic synthesis.

Safety and Handling

4-Methyl-1-penten-3-ol is classified as a flammable liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.

- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Methyl-1-penten-3-ol is a readily synthesizable secondary allylic alcohol with well-defined physicochemical properties. While its direct biological activities have not been extensively explored, its structural features—a chiral center, an allylic alcohol, and an isopropyl group—make it a potentially interesting building block for medicinal chemistry and synthetic applications. This guide provides the foundational technical information necessary for researchers to handle, characterize, and utilize this compound in their research endeavors. Further investigation is warranted to elucidate its specific biological functions and potential applications in drug discovery and development.

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